molecular formula C13H17BrO4 B8153350 (4-Bromo-2-hydroxymethyl-phenoxy)-acetic acid tert-butyl ester

(4-Bromo-2-hydroxymethyl-phenoxy)-acetic acid tert-butyl ester

Cat. No.: B8153350
M. Wt: 317.17 g/mol
InChI Key: PNMUGLGIPVZZAG-UHFFFAOYSA-N
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Description

(4-Bromo-2-hydroxymethyl-phenoxy)-acetic acid tert-butyl ester is an organic compound that belongs to the class of phenoxyacetic acid derivatives This compound is characterized by the presence of a bromine atom at the fourth position, a hydroxymethyl group at the second position, and a tert-butyl ester group attached to the acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Bromo-2-hydroxymethyl-phenoxy)-acetic acid tert-butyl ester typically involves multiple steps. One common method starts with the bromination of 2-hydroxymethyl-phenol to introduce the bromine atom at the fourth position. This is followed by the esterification of the hydroxyl group with tert-butyl bromoacetate under basic conditions to form the desired ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, controlled temperature and pressure conditions, and the use of catalysts to enhance the reaction rate.

Chemical Reactions Analysis

Types of Reactions

(4-Bromo-2-hydroxymethyl-phenoxy)-acetic acid tert-butyl ester can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.

    Reduction: The bromine atom can be reduced to a hydrogen atom.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).

Major Products

    Oxidation: The major product is (4-Bromo-2-carboxyphenoxy)-acetic acid tert-butyl ester.

    Reduction: The major product is (2-Hydroxymethyl-phenoxy)-acetic acid tert-butyl ester.

    Substitution: The major products depend on the nucleophile used, such as (4-Amino-2-hydroxymethyl-phenoxy)-acetic acid tert-butyl ester when using an amine.

Scientific Research Applications

(4-Bromo-2-hydroxymethyl-phenoxy)-acetic acid tert-butyl ester has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It can be used in studies involving enzyme inhibition or as a ligand in receptor binding assays.

    Industry: It may be used in the production of specialty chemicals or as an intermediate in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of (4-Bromo-2-hydroxymethyl-phenoxy)-acetic acid tert-butyl ester depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The molecular targets and pathways involved can vary, but typically involve binding to active sites or allosteric sites on proteins, leading to changes in their conformation and function.

Comparison with Similar Compounds

Similar Compounds

  • (4-Bromo-2-hydroxyphenyl)-acetic acid
  • (4-Bromo-2-methoxyphenyl)-acetic acid
  • (4-Bromo-2-hydroxybenzyl)-acetic acid

Uniqueness

(4-Bromo-2-hydroxymethyl-phenoxy)-acetic acid tert-butyl ester is unique due to the presence of the tert-butyl ester group, which can influence its solubility, stability, and reactivity compared to similar compounds. This structural feature can make it more suitable for certain applications, such as in drug development where ester groups can enhance the bioavailability of the compound.

Properties

IUPAC Name

tert-butyl 2-[4-bromo-2-(hydroxymethyl)phenoxy]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17BrO4/c1-13(2,3)18-12(16)8-17-11-5-4-10(14)6-9(11)7-15/h4-6,15H,7-8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNMUGLGIPVZZAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)COC1=C(C=C(C=C1)Br)CO
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17BrO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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